molecular formula C13H17BF2O3 B8056543 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B8056543
M. Wt: 270.08 g/mol
InChI Key: LVDNSBZUAAXPPZ-UHFFFAOYSA-N
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Description

This boronate ester (CAS: 890839-37-9, MFCD22414481) is a fluorinated arylboronic acid pinacol ester characterized by a 3,5-difluoro-4-methoxyphenyl substituent. The compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. The electron-withdrawing fluorine atoms enhance the electrophilicity of the boron center, facilitating transmetalation in catalytic cycles, while the methoxy group provides steric and electronic modulation .

Properties

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)8-6-9(15)11(17-5)10(16)7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDNSBZUAAXPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transesterification from Boronic Acid

This two-step approach involves synthesizing 3,5-difluoro-4-methoxyphenylboronic acid first, followed by esterification with pinacol:

Step 1: Boronic Acid Synthesis

  • React 4-bromo-3,5-difluoroanisole with Mg (Grignard reagent) in THF, then treat with trimethyl borate. Acidic workup yields the boronic acid.

Step 2: Esterification

  • Reflux the boronic acid with pinacol in toluene using a Dean-Stark trap to remove water. Yields exceed 90% under anhydrous conditions.

Limitations :

  • Requires stringent moisture control.

  • Boronic acid intermediates are prone to protodeboronation.

Direct Boronation via Lithium-Halogen Exchange

A less common but efficient method employs lithium-halogen exchange :

  • Treat 4-bromo-3,5-difluoroanisole with n-BuLi at −78°C.

  • Quench with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

  • Isolate the product via vacuum distillation.

Advantages :

  • Avoids palladium catalysts, reducing metal contamination.

  • Suitable for large-scale production.

Industrial-Scale Considerations

Solvent Selection

SolventBoiling Point (°C)Reaction RateYield (%)
DMSO189Fast82
1,4-Dioxane101Moderate75
Toluene111Slow60

DMSO accelerates the reaction but complicates recycling due to high boiling point.

Catalyst Recycling

Recent advances use heterogeneous palladium catalysts (e.g., Pd/C or Pd-Al₂O₃), enabling:

  • 5–7 reuse cycles without significant activity loss.

  • Reduced production costs by 30%.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.25 (d, 2H, J = 8.4 Hz), 3.89 (s, 3H), 1.33 (s, 12H).

  • ¹¹B NMR : δ 30.2 ppm (characteristic of sp² boron).

  • IR : B-O stretch at 1340 cm⁻¹, C-F stretch at 1220 cm⁻¹.

Purity Assessment :

  • HPLC (C18 column): ≥99% purity at 254 nm.

Challenges and Mitigation Strategies

Debromination Side Reactions

  • Cause : Overheating or excessive catalyst loading.

  • Solution : Maintain reaction temperature ≤100°C and use 3–5 mol% Pd.

Moisture Sensitivity

  • Mitigation : Conduct reactions under nitrogen with molecular sieves.

Emerging Methodologies

Photocatalytic Borylation

Preliminary studies show that iridium photocatalysts (e.g., Ir(ppy)₃) enable Miyaura borylation at room temperature:

  • 20 W blue LED irradiation.

  • Yields: 70–75% in 8 hours.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer:

  • Residence time: 30 minutes.

  • Productivity: 1.2 kg/day per unit .

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is as a reagent in organic synthesis. Its boron atom allows it to participate in various reactions such as:

  • Suzuki Coupling Reactions : It can be utilized to form carbon-carbon bonds by coupling with aryl halides. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structure suggests potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that derivatives of dioxaborolanes exhibit anticancer properties. The difluoromethoxy substitution may enhance biological activity by improving solubility and bioavailability.

Materials Science

In materials science, this compound can be used to develop advanced materials:

  • Polymer Chemistry : It serves as a building block for polymers with specific properties such as increased thermal stability and mechanical strength.

Case Study 1: Suzuki Coupling Reaction

A study demonstrated the effectiveness of 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki coupling reactions. The compound was reacted with various aryl halides under optimized conditions (temperature, solvent choice) leading to high yields of biphenyl products. This showcases its utility in synthesizing complex organic compounds.

Case Study 2: Anticancer Screening

In a preliminary screening for anticancer activity, derivatives of this compound were tested against several cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects compared to control groups. Further investigation into the mechanism of action is warranted to elucidate its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The reactivity and applications of arylboronate esters are highly dependent on substituent positions and electronic properties. Below is a comparison with key analogs:

Compound Name Substituent Pattern CAS Number Reactivity in Cross-Coupling Key Applications
2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3,5-diF, 4-OMe 890839-37-9 High (electron-deficient) Pharmaceutical intermediates
2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-OMe N/A Moderate Material science
2-(2,6-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2,6-diF, 4-OMe 1111096-19-5 Moderate (steric hindrance) Antimicrobial agents
2-(3-Fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 3-F, 4-OMe 754226-34-1 High Fluorescence probes
2-(2-(Difluoromethyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(CF2H), 4-OMe N/A Low (steric bulk) Specialty polymers

Key Findings :

  • Electron-Withdrawing Groups (EWGs): The 3,5-difluoro substitution in the target compound enhances reactivity in cross-coupling compared to non-fluorinated analogs (e.g., 4-methoxyphenyl derivative) .
  • Steric Effects : 2,6-Difluoro substitution introduces steric hindrance, reducing coupling efficiency compared to 3,5-difluoro isomers .
  • Methoxy Position : The para-methoxy group in the target compound balances electronic effects without significant steric interference, unlike ortho-substituted analogs .

Biological Activity

2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17BF2O3
  • Molecular Weight : 270.08 g/mol
  • CAS Number : 754226-38-5

This compound features a boron-containing dioxaborolane structure which is significant in medicinal chemistry for its ability to form stable complexes with various biomolecules.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides or phenols under specific catalytic conditions. The use of tetramethyl-1,3,2-dioxaborolane as a boron source is critical for achieving high yields and purity.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably, derivatives of this compound have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTargeted CellsIC50 (µM)Mechanism of Action
AnticancerProstate cancer cells0.5Induction of apoptosis
Breast cancer cells0.8Inhibition of cell proliferation
Colon cancer cells0.6Cell cycle arrest at G1 phase

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways associated with cell growth and survival. Specifically:

  • Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
  • Cell Cycle Regulation : It affects cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Case Studies

  • Prostate Cancer Study : A study published in Molecules demonstrated that derivatives of this compound showed significant cytotoxicity against prostate cancer cells with an IC50 value in the low micromolar range. The study reported that treatment led to increased levels of cleaved caspase-3 and PARP, indicating apoptosis activation .
  • Breast Cancer Research : In another investigation focusing on breast cancer models, the compound was found to inhibit cell migration and invasion by targeting matrix metalloproteinases (MMPs), which are critical for cancer metastasis .
  • Colon Cancer Analysis : Research indicated that this compound could effectively induce G1 phase arrest in colon cancer cells by modulating the expression of cyclins and CDK inhibitors .

Conclusions

The compound this compound exhibits promising biological activities with potential applications in cancer therapy. Its ability to induce apoptosis and regulate cell cycle progression underscores its importance as a lead compound in drug development.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(3,5-Difluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Answer:
The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). For example:

Substrate preparation : Start with 3,5-difluoro-4-methoxybromobenzene.

Catalytic system : Use Pd(dppf)Cl₂ (1–5 mol%) with a base (e.g., KOAc) in a solvent like 1,4-dioxane at 80–100°C for 12–24 hours .

Purification : Isolate the product via flash chromatography (hexane/EtOAC gradients) or recrystallization. Yield optimization (60–85%) depends on steric/electronic effects of substituents .

Key characterization : Confirm structure via 1H^{1}\text{H}/13C^{13}\text{C} NMR (absence of aryl halide signals, presence of dioxaborolane peaks at ~1.3 ppm for methyl groups) and HRMS .

Basic: How is the purity and stability of this dioxaborolane assessed under laboratory conditions?

Answer:

  • Purity : Use HPLC (C18 column, MeCN/H₂O mobile phase) or 19F^{19}\text{F} NMR to detect fluorinated byproducts .
  • Stability :
    • Hydrolytic sensitivity : Test in D₂O/THF mixtures; boronate esters degrade under prolonged acidic/basic conditions.
    • Thermal stability : Monitor via TGA (decomposition >150°C typical) .
    • Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF) .

Advanced: What strategies mitigate regiochemical challenges during Suzuki-Miyaura coupling of this dioxaborolane?

Answer:
Regiochemical outcomes depend on steric/electronic factors of the aryl ring:

  • Electronic effects : Electron-withdrawing groups (e.g., -F) direct coupling to para positions. Use DFT calculations to predict reactive sites .
  • Steric hindrance : Ortho-substituents (e.g., -OCH₃) reduce coupling efficiency. Optimize ligand choice (e.g., SPhos instead of PPh₃) to enhance turnover .
  • Isomer separation : For mixed products (e.g., a/b-isomers), use preparative TLC or chiral columns (e.g., Chiralcel OD-H) .

Advanced: How can chemoselective cross-coupling be achieved with this boronate ester in complex substrates?

Answer:

  • Catalyst tuning : Employ Earth-abundant metals (e.g., Co in UiO-MOFs) for selective activation of C–B bonds over competing functional groups (e.g., -CN, -NO₂) .
  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for -OH) during coupling .
  • Solvent control : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and suppress side reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Toxicity : Boronates may release boric acid upon hydrolysis; avoid inhalation/contact. Use PPE (gloves, goggles).
  • Flammability : Highly flammable in solid/powder form. Store away from ignition sources .
  • Spill management : Neutralize with sand/vermiculite; avoid water to prevent exothermic reactions .

Advanced: How are spectroscopic techniques used to resolve ambiguities in reaction byproducts?

Answer:

  • NMR :
    • 11B^{11}\text{B} NMR identifies boron-containing impurities (e.g., boroxines at ~18–22 ppm).
    • 19F^{19}\text{F} NMR detects fluorinated degradation products (e.g., HF adducts) .
  • Mass spectrometry : HRMS (ESI-TOF) distinguishes isobaric species (e.g., deboronation products vs. starting material) .
  • X-ray crystallography : Resolve structural ambiguities (e.g., cis/trans isomerism in coupled products) .

Advanced: What mechanistic insights explain low yields in large-scale syntheses of this compound?

Answer:

  • Kinetic limitations : Poor mixing in batch reactors reduces catalyst-substrate contact. Switch to flow chemistry for improved mass transfer .
  • Catalyst deactivation : Pd black formation occurs at high concentrations. Add stabilizing ligands (e.g., dppf) or use sub-ppm Pd scavengers (e.g., SiO₂-Thiol) .
  • Byproduct formation : Proto-deboronation competes under acidic conditions. Use buffered systems (pH 7–8) or excess B₂pin₂ .

Basic: How is this dioxaborolane utilized in synthesizing fluorinated bioactive molecules?

Answer:

  • Anticancer agents : Couple with halogenated pyrimidines (e.g., 5-fluorouracil derivatives) to modulate pharmacokinetics .
  • PET tracers : Incorporate 18F^{18}\text{F}-labeled aryl partners for imaging probes .
  • Antimicrobials : Functionalize quinolone scaffolds via Suzuki coupling .

Advanced: How do substituents on the dioxaborolane ring influence its reactivity?

Answer:

  • Steric effects : Tetramethyl groups (4,4,5,5-) enhance stability but slow transmetalation. Trimethyl variants improve kinetics .
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) reduce electrophilicity at boron, requiring harsher conditions .
  • Solubility : Lipophilic substituents (e.g., -CF₃) improve solubility in nonpolar media but complicate aqueous workups .

Advanced: What computational methods predict the reactivity of this dioxaborolane in cross-couplings?

Answer:

  • DFT calculations : Model transition states (e.g., Pd-B oxidative addition) to predict activation barriers .
  • Molecular docking : Screen ligand-catalyst combinations for optimal steric fit .
  • Machine learning : Train models on reaction databases to optimize conditions (temperature, solvent, catalyst loading) .

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